An In-Depth Technical Guide to the Synthesis and Characterization of Abiraterone β-D-Glucuronide
An In-Depth Technical Guide to the Synthesis and Characterization of Abiraterone β-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of abiraterone β-D-glucuronide, a principal phase II metabolite of the anti-prostate cancer drug, abiraterone. As a critical reference standard for pharmacokinetic, toxicological, and pharmacological studies, the ability to synthesize and definitively characterize this molecule is paramount for researchers in the field. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles and analytical validation, ensuring a robust and reproducible scientific outcome.
Introduction: The Significance of Abiraterone and its Glucuronide Metabolite
Abiraterone is a potent and irreversible inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2] By blocking this enzyme, abiraterone effectively reduces the production of androgens that fuel the growth of prostate cancer.[1] Following administration, abiraterone undergoes extensive metabolism in the body, a key pathway of which is glucuronidation to form abiraterone β-D-glucuronide.[3][4] This phase II metabolic process, primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A4 enzyme in the liver, conjugates a glucuronic acid moiety to the abiraterone molecule.[2][3][4] This transformation significantly increases the water solubility of the compound, facilitating its excretion from the body.
The synthesis of a pure, well-characterized standard of abiraterone β-D-glucuronide is essential for several reasons:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices (e.g., plasma, urine) and understand the absorption, distribution, metabolism, and excretion (ADME) properties of abiraterone.
-
Toxicological Assessment: To evaluate any potential off-target effects or toxicity associated with the metabolite.
-
Pharmacological Activity: To determine if the glucuronide metabolite retains any pharmacological activity, either desired or undesired.
This guide will detail both chemical and enzymatic approaches to synthesize abiraterone β-D-glucuronide and provide a comprehensive strategy for its analytical characterization.
Chemical Synthesis of Abiraterone β-D-Glucuronide
The chemical synthesis of steroid glucuronides is a well-established, albeit intricate, process. The core challenge lies in the stereoselective formation of the β-glycosidic bond between the steroid (aglycone) and the glucuronic acid moiety. The following multi-step approach, which has been successfully employed, provides a reliable pathway to the target compound.
Synthetic Strategy Overview
The overall strategy involves the following key stages:
-
Protection of Glucuronic Acid: The hydroxyl and carboxylic acid functional groups of a glucuronic acid precursor are protected to prevent unwanted side reactions.
-
Activation of the Glucuronyl Donor: The anomeric carbon (C1) of the protected glucuronic acid is converted into a good leaving group to facilitate nucleophilic attack by the abiraterone hydroxyl group.
-
Glycosylation (Coupling Reaction): The activated glucuronyl donor is coupled with abiraterone in the presence of a Lewis acid catalyst.
-
Deprotection: All protecting groups are removed to yield the final abiraterone β-D-glucuronide.
-
Purification: The final product is purified to a high degree of homogeneity.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite of established methods for steroid glucuronidation and should be optimized for specific laboratory conditions.
Step 1: Protection of Methyl Glucuronate
-
Rationale: The hydroxyl groups of methyl glucuronate are protected to ensure that only the anomeric hydroxyl group participates in the subsequent activation and coupling steps. Pivaloyl groups are often chosen for their steric bulk, which can aid in stereocontrol and their stability under various reaction conditions.
-
Procedure:
-
Dissolve methyl glucuronate in a suitable aprotic solvent (e.g., pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected methyl glucuronate.
-
Step 2: Selective Deprotection and Activation
-
Rationale: The anomeric (C1) protecting group is selectively removed to allow for the introduction of an activating group. Formation of a trichloroacetimidate is a common and effective method for activating glycosyl donors.
-
Procedure:
-
Selectively deprotect the anomeric position of the pivaloyl-protected methyl glucuronate.
-
Dissolve the deprotected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add trichloroacetonitrile and a catalytic amount of a strong base (e.g., DBU).
-
Stir the reaction at room temperature until the formation of the trichloroacetimidate is complete (monitor by TLC or LC-MS).
-
The resulting activated glucuronyl donor is often used in the next step without further purification after a simple workup.
-
Step 3: Glycosylation with Abiraterone
-
Rationale: This is the key bond-forming step. A Lewis acid, such as boron trifluoride etherate, is used to activate the trichloroacetimidate, which is then attacked by the hydroxyl group of abiraterone. The stereochemical outcome (favoring the β-anomer) is often influenced by the neighboring group participation of the C2-pivaloyl group.
-
Procedure:
-
Dissolve abiraterone and the activated glucuronyl donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of boron trifluoride etherate in the same solvent.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the protected abiraterone glucuronide.
-
Step 4: Deprotection
-
Rationale: All protecting groups (pivaloyl and methyl ester) are removed to yield the final product. A strong base like tetrabutylammonium hydroxide is effective for this purpose.
-
Procedure:
-
Dissolve the protected abiraterone glucuronide in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of tetrabutylammonium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitor by LC-MS).
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Concentrate the solution to remove the organic solvent.
-
Step 5: Purification
-
Rationale: The crude product is purified to remove any unreacted starting materials, reagents, and byproducts. Column chromatography is a standard method for this purification.
-
Procedure:
-
Purify the crude abiraterone β-D-glucuronide by column chromatography on silica gel or a suitable reversed-phase material.
-
Elute with an appropriate solvent gradient (e.g., a mixture of dichloromethane and methanol for silica gel, or acetonitrile and water with a modifier like formic acid for reversed-phase).
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
The Koenigs-Knorr Reaction: A Classical Alternative
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation and represents a viable, though sometimes lower-yielding, alternative.[5][6][7] This reaction typically involves the use of a glycosyl halide (e.g., a bromide) and a promoter, such as a heavy metal salt (e.g., silver carbonate or cadmium carbonate).[5][8] The use of cadmium carbonate has been reported to be an effective catalyst for the synthesis of aryl glucuronides.[8]
-
Key Features:
-
Glycosyl Donor: An acetyl-protected glucuronyl bromide is a common donor.
-
Promoter: Silver or cadmium salts are used to activate the glycosyl halide.
-
Stereoselectivity: The presence of a participating group (like an acetyl group) at C2 of the glucuronyl donor generally favors the formation of the 1,2-trans product, which corresponds to the desired β-anomer.[7]
-
Enzymatic Synthesis of Abiraterone β-D-Glucuronide
Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis, closely mimicking the biological metabolic pathway. The primary enzyme responsible for abiraterone glucuronidation is UGT1A4.[2] Therefore, an in-vitro synthesis can be performed using either recombinant UGT1A4 or human liver microsomes (which contain a mixture of UGTs, including UGT1A4).
Principle of Enzymatic Synthesis
The reaction involves the transfer of a glucuronic acid moiety from the activated sugar nucleotide, uridine diphosphate glucuronic acid (UDPGA), to the hydroxyl group of abiraterone, catalyzed by UGT1A4.
Detailed In-Vitro Protocol
This protocol provides a general framework for the enzymatic synthesis of abiraterone β-D-glucuronide. Concentrations and incubation times may require optimization.
Reagents and Materials:
-
Abiraterone
-
Recombinant human UGT1A4 or human liver microsomes (HLMs)
-
Uridine diphosphate glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (a pore-forming agent to permeabilize microsomal vesicles)
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine Tris-HCl buffer (final concentration ~50 mM), MgCl₂ (final concentration ~5-10 mM), and alamethicin (if using HLMs, at a concentration of ~25-50 µg/mg of microsomal protein).
-
Add enzyme and substrate: Add the recombinant UGT1A4 or HLMs to the reaction mixture, followed by the addition of abiraterone (dissolved in a small amount of organic solvent like DMSO, ensuring the final solvent concentration is low, typically <1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiate the reaction: Start the reaction by adding UDPGA (final concentration ~2-5 mM).
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60-120 minutes). The optimal incubation time should be determined by a time-course experiment to ensure the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: The supernatant containing the synthesized abiraterone β-D-glucuronide can be directly analyzed by LC-MS/MS or further purified.
Comprehensive Characterization of Abiraterone β-D-Glucuronide
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized abiraterone β-D-glucuronide. The primary techniques for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for both the identification and quantification of abiraterone and its metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed to achieve good separation from abiraterone and other potential impurities.
-
Flow Rate: Typical flow rates for UPLC systems are in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice. This involves monitoring a specific precursor ion to product ion transition.
-
Abiraterone: The MRM transition for abiraterone is typically m/z 350.2 → 156.1.[9]
-
Abiraterone β-D-Glucuronide: The expected precursor ion ([M+H]⁺) for abiraterone β-D-glucuronide (molecular formula C₃₀H₃₉NO₇, molecular weight 525.63 g/mol ) would be m/z 526.3. A characteristic product ion would result from the cleavage of the glycosidic bond, leading to the abiraterone aglycone at m/z 350.2. Therefore, a primary MRM transition to monitor would be m/z 526.3 → 350.2 . Additional product ions can be identified by performing a product ion scan on the precursor ion to confirm the structure and optimize the MRM method.
-
-
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 10-90% B over 5 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Abiraterone: m/z 350.2 → 156.1Abiraterone β-D-Glucuronide: m/z 526.3 → 350.2 (and others) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of a molecule. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR:
-
The ¹H NMR spectrum will show characteristic signals for both the abiraterone and the glucuronic acid moieties.
-
Abiraterone Moiety: The aromatic protons of the pyridine ring and the olefinic protons of the steroid core will be present.
-
Glucuronic Acid Moiety: The anomeric proton (H-1') of the glucuronic acid will appear as a doublet, and its coupling constant (typically around 7-8 Hz) is diagnostic for the β-configuration of the glycosidic linkage. The other sugar protons will appear in the 3-5 ppm region.
-
Linkage: A downfield shift of the H-3 proton of the abiraterone steroid core compared to the parent molecule will confirm the position of glucuronidation.
-
-
¹³C NMR:
-
The ¹³C NMR spectrum will show the expected number of carbon signals corresponding to the 30 carbons in the molecule.
-
The anomeric carbon (C-1') of the glucuronic acid will appear at approximately 100-105 ppm.
-
The carbonyl carbon of the carboxylic acid group will be observed at around 170-175 ppm.
-
The carbons of the abiraterone moiety will be consistent with the parent structure, with a downfield shift for the C-3 carbon due to glycosylation.
-
While a publicly available, fully assigned NMR spectrum for abiraterone β-D-glucuronide is not readily found in the literature, commercial suppliers of this standard confirm its structure by ¹H-NMR and a Certificate of Analysis with detailed data can be requested.[1][3][10]
Purity Assessment
The purity of the synthesized abiraterone β-D-glucuronide should be assessed, typically by HPLC with UV or MS detection. A purity of >95% is generally required for a reference standard.
Conclusion
The synthesis and characterization of abiraterone β-D-glucuronide are critical for advancing our understanding of the clinical pharmacology of abiraterone. This guide has provided detailed methodologies for both chemical and enzymatic synthesis, along with a comprehensive strategy for analytical characterization. By understanding the principles behind each step, researchers can confidently produce and validate this important metabolite, ensuring the accuracy and reliability of their studies in the development of treatments for prostate cancer.
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